molecular formula C13H11ClF2N2O2S B2513369 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine CAS No. 862678-12-4

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine

Cat. No. B2513369
M. Wt: 332.75
InChI Key: RGDGFPCXVBCEDF-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of its atoms.



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability, as well as its chemical properties such as its acidity or basicity.


Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. A significant number of pyrimidines exhibit potent anti-inflammatory effects due to these mechanisms. This makes them promising candidates for the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Anti-Alzheimer's Applications

Pyrimidine scaffolds have been explored for their potential in treating Alzheimer's disease due to their synthesizing practicability and non-toxic nature. The pharmacological advancements of pyrimidine moieties as therapeutic agents against Alzheimer's disease are under continuous investigation. These efforts aim to design compounds that can effectively manage or rehabilitate neurological disorders, showcasing the scaffold's significance in medicinal chemistry (Das et al., 2021).

Optoelectronic Applications

The incorporation of pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. Pyrimidine derivatives have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds, especially when integrated with benzimidazole, carbazole, or triphenylamine fragments, make them suitable for fabricating materials for organic light-emitting diodes, including white OLEDs and red phosphorescent OLEDs. This indicates the broad applicability of pyrimidine derivatives beyond pharmacology into the realm of materials science (Lipunova et al., 2018).

Safety And Hazards

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Future Directions

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Please note that this is a general guide and the specific details would depend on the particular compound and the available research on it. For a comprehensive analysis of a specific compound, I would recommend consulting the scientific literature or a chemistry professional.


properties

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-2-ethylsulfonylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF2N2O2S/c1-2-21(19,20)13-17-10(7-11(18-13)12(15)16)8-3-5-9(14)6-4-8/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDGFPCXVBCEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine

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